N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine
Description
Introduction and Chemical Characterization
Historical Development of 9-Fluorenylmethoxycarbonyl Protection Chemistry
The development of 9-fluorenylmethoxycarbonyl protection chemistry traces its origins to the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970. These researchers recognized a critical gap in the available protecting group methodologies, noting that while numerous amino-protecting groups could be cleaved by acids of varying strengths, there was no complementary set of groups cleavable by basic reagents of graded activity. This observation led to their introduction of the 9-fluorenylmethoxycarbonyl group, which could be removed under basic conditions, providing chemists with an orthogonal protection strategy.
The historical significance of this development cannot be overstated, as it addressed fundamental limitations in peptide synthesis that had persisted for decades. Prior to the introduction of 9-fluorenylmethoxycarbonyl chemistry, peptide synthesis relied heavily on tert-butyloxycarbonyl methodology, which required harsh acidic conditions for deprotection and cleavage. The 9-fluorenylmethoxycarbonyl approach provided a solution to these limitations by offering milder reaction conditions and better compatibility with sensitive functional groups. This advancement proved particularly valuable for the synthesis of modified peptides, including phosphorylated and glycosylated derivatives that were previously inaccessible under harsher reaction conditions.
The evolution of 9-fluorenylmethoxycarbonyl chemistry from solution-phase applications to solid-phase peptide synthesis marked another crucial milestone in its development. While Carpino and Han initially introduced the group for solution chemistry, it found its true calling in solid-phase applications where the reactive dibenzofulvene byproduct could be easily washed away. This adaptation transformed peptide synthesis by enabling rapid and efficient automated synthesis procedures that could be operated by non-specialist users.
Nomenclature and Classification
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine follows systematic chemical nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound is classified as a carbamate derivative, specifically an N-protected amino acid where the amino group of D-homoserine is protected by the 9-fluorenylmethoxycarbonyl group. The systematic name reflects the stereochemical configuration at the α-carbon, designated as D-configuration, distinguishing it from the more common L-configuration found in natural amino acids.
The nomenclature system employs the standardized approach for describing protected amino acids, where the protecting group is specified first, followed by the amino acid component. Alternative nomenclature systems may refer to this compound using various conventions, including the designation as 9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-oxobutan-2-yl]carbamate, which provides explicit stereochemical information. The compound registry number 461692-98-8 serves as a unique identifier in chemical databases, ensuring precise identification across different nomenclature systems.
The classification of this compound extends beyond simple structural descriptors to encompass its functional role in synthetic chemistry. As a member of the urethane protecting group family, it shares mechanistic similarities with other carbamate-based protecting groups while maintaining distinct properties that make it suitable for base-labile protection strategies. This classification places it within the broader context of amino acid protecting group chemistry, where it serves as both a protective agent and a synthetic intermediate.
Structural Characteristics and Properties
The structural architecture of this compound combines the distinctive fluorene ring system with the aliphatic chain characteristic of homoserine derivatives. The fluorene moiety provides both steric bulk and electronic properties that contribute to the compound's stability and reactivity profile. The bicyclic aromatic system creates a rigid framework that influences the overall molecular conformation and affects the accessibility of reactive sites during chemical transformations.
The homoserine component introduces a hydroxyl-containing side chain that extends the molecular framework beyond that of standard proteinogenic amino acids. This structural feature provides additional functionality for further chemical modifications and contributes to the compound's utility in specialized synthetic applications. The D-configuration at the α-carbon creates a specific stereochemical environment that can influence both the compound's reactivity and its interactions with other chiral molecules.
The carbamate linkage serves as the critical structural element that connects the protecting group to the amino acid backbone. This functional group exhibits characteristic stability under neutral and acidic conditions while remaining susceptible to base-catalyzed cleavage reactions. The electronic properties of the carbamate group are influenced by both the electron-withdrawing nature of the fluorene system and the electron-donating properties of the amino acid component, creating a balanced reactivity profile.
Conformational analysis reveals that the compound adopts preferred orientations that minimize steric interactions between the bulky fluorene group and the homoserine side chain. These conformational preferences influence the compound's behavior in solution and its interactions with other molecules during synthetic procedures. The flexibility of the methoxycarbonyl linker allows for conformational adjustments that accommodate various reaction geometries while maintaining the protective function of the fluorene group.
Physical and Chemical Properties
Molecular Formula and Weight
This compound possesses the molecular formula C₂₀H₂₁NO₅, reflecting its composition of twenty carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and five oxygen atoms. The molecular weight of 341.4 g/mol places this compound in the mid-range of typical protected amino acid derivatives, making it suitable for various synthetic applications while maintaining reasonable handling characteristics.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₁NO₅ | |
| Molecular Weight | 341.4 g/mol | |
| Exact Mass | 355.141409 | Calculated |
| Elemental Composition | C: 70.37%, H: 6.20%, N: 4.10%, O: 19.33% | Calculated |
The molecular composition reflects the integration of the fluorene-based protecting group with the homoserine amino acid backbone. The relatively high carbon content contributes to the compound's lipophilic character, while the presence of multiple oxygen atoms provides sites for hydrogen bonding interactions. The nitrogen content, representing the protected amino group, constitutes a smaller fraction of the total molecular weight, consistent with the design principles of protecting group chemistry where the protective moiety typically comprises the majority of the molecular mass.
Spectroscopic Characteristics
The spectroscopic properties of this compound are dominated by the characteristic features of the fluorene chromophore, which exhibits strong ultraviolet absorption properties. The fluorene ring system typically displays absorption maxima in the ultraviolet region, with characteristic peaks that enable monitoring of reactions involving this protecting group. This strong ultraviolet absorbance proves particularly valuable in analytical applications, allowing for photometric monitoring of coupling and deprotection reactions during peptide synthesis procedures.
Nuclear magnetic resonance spectroscopy reveals distinct signal patterns characteristic of both the fluorene protecting group and the homoserine backbone. The aromatic protons of the fluorene system appear in the downfield region of the proton nuclear magnetic resonance spectrum, while the aliphatic protons of the homoserine chain exhibit characteristic chemical shifts and coupling patterns. The presence of the hydroxyl group in the homoserine side chain contributes additional spectral complexity and provides diagnostic information for structural confirmation.
Infrared spectroscopy demonstrates characteristic absorption bands associated with the carbamate functional group, including carbon-oxygen stretching vibrations and nitrogen-hydrogen bending modes. The aromatic carbon-carbon stretching vibrations of the fluorene system appear in the appropriate spectral regions, while the hydroxyl group of the homoserine component contributes characteristic broad absorption bands. These spectroscopic fingerprints provide reliable methods for compound identification and purity assessment in synthetic applications.
Solubility Profile and Stability
The solubility characteristics of this compound reflect the balance between the hydrophobic fluorene protecting group and the more polar amino acid component. The compound typically exhibits good solubility in polar organic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile, making it compatible with standard peptide synthesis conditions. Limited solubility in water and non-polar solvents is expected due to the amphiphilic nature of the molecule.
The stability profile of this compound under various conditions follows patterns typical of 9-fluorenylmethoxycarbonyl-protected amino acids. Under acidic and neutral conditions, the compound demonstrates good stability, with the carbamate bond remaining intact over extended periods. The hydroxyl group in the homoserine side chain may require additional protection in some synthetic applications to prevent unwanted side reactions, particularly under strongly basic conditions where both deprotection and side chain modification could occur simultaneously.
Storage conditions significantly influence the long-term stability of the compound. Recommended storage temperatures typically range from 0-8°C to minimize degradation reactions. Protection from moisture is essential to prevent hydrolysis of the carbamate group, while protection from light helps preserve the integrity of the fluorene chromophore. Under appropriate storage conditions, the compound maintains its chemical integrity for extended periods, making it suitable for routine synthetic applications.
The base-labile nature of the 9-fluorenylmethoxycarbonyl group represents both a key functional feature and a stability consideration. Exposure to secondary amines such as piperidine results in rapid deprotection through a beta-elimination mechanism. This characteristic enables selective removal of the protecting group under mild basic conditions while maintaining stability under the acidic and neutral conditions commonly encountered during synthetic procedures. The deprotection reaction produces dibenzofulvene as a byproduct, which can be effectively scavenged by excess base to prevent reattachment to the liberated amino group.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-10-9-17(18(22)23)20-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,21H,9-11H2,(H,20,24)(H,22,23)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCXLWRCVZSPCF-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652122 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461692-98-8 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-homoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
- D-homoserine (free amino acid)
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
- Base (commonly sodium bicarbonate or triethylamine)
- Solvent (aqueous-organic biphasic systems such as dioxane-water or acetonitrile-water)
Reaction Conditions
- The amino acid is dissolved in aqueous base to maintain the amino group in its nucleophilic form.
- Fmoc-Cl is added dropwise under stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
- The reaction mixture is stirred for several hours (typically 2–4 hours) at room temperature or slightly elevated temperatures (up to 25 °C).
- The progress of the reaction is monitored by thin-layer chromatography (TLC) or HPLC.
Workup and Purification
- Upon completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.
- The precipitate is filtered, washed with cold water, and dried under vacuum.
- Further purification is often performed by recrystallization or preparative chromatography to achieve high purity (≥95%).
Alternative and Advanced Preparation Approaches
Protection of Side-Chain Functional Groups
D-homoserine contains a side-chain hydroxyl group which may require protection during multi-step syntheses to avoid side reactions. Common protecting groups include methylation or silylation of the hydroxyl group before or after Fmoc protection.
Use of Arndt–Eistert Homologation for β-Amino Acid Analogues
In advanced synthetic schemes, such as those aiming to prepare β-amino acid analogues of homoserine derivatives (e.g., β3-homo-threonine analogues), Arndt–Eistert homologation is employed to extend the carbon chain by one methylene unit while preserving stereochemistry.
- This methodology involves converting the amino acid to a diazoketone intermediate, followed by a silver-catalyzed Wolff rearrangement to yield the homologated amino acid.
- The Fmoc group is introduced either before or after homologation depending on the synthetic route.
- This approach has been used in the synthesis of glycosylated β3-homo-threonine conjugates for mucin-like glycopeptide antigens, illustrating the versatility of Fmoc protection in complex peptide building blocks.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | D-homoserine + Fmoc-Cl + base (NaHCO3/TEA) | Low temperature (0–5 °C), aqueous-organic solvent |
| Reaction time | 2–4 hours at room temperature | Monitor by TLC/HPLC |
| Side-chain protection | Optional methylation or silylation | For O-protection if needed |
| Purification | Acidification, filtration, recrystallization | Achieves ≥95% purity |
| Advanced modification | Arndt–Eistert homologation (for β-amino acids) | Diazo ketone intermediate, silver catalysis |
Research Findings and Practical Considerations
- The Fmoc protection of D-homoserine is well-established and reproducible, yielding high purity products suitable for peptide synthesis.
- Side-chain hydroxyl protection is sometimes necessary to prevent side reactions during peptide elongation.
- The mild deprotection conditions of the Fmoc group (typically piperidine in DMF) allow selective removal without affecting other protecting groups or sensitive peptide bonds.
- Advanced synthetic routes involving homologation expand the utility of Fmoc-D-homoserine derivatives in the synthesis of β-amino acid-containing peptides with enhanced stability and bioactivity.
- The compound is commercially available with high purity, but custom synthesis allows tailored modifications for specialized applications.
Chemical Reactions Analysis
Types of Reactions: N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization of the amino acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions include various derivatives of D-homoserine, which can be further utilized in peptide synthesis and other biochemical applications.
Scientific Research Applications
Peptide Synthesis
Fmoc-D-Hse(Bzl)-OH is primarily used as a protected amino acid in peptide synthesis. The Fmoc group protects the amino functionality, allowing for selective coupling reactions without undesired side reactions. The benzyl group serves to protect the hydroxyl group, facilitating further modifications post-synthesis.
- Synthesis Process : The typical synthesis process involves:
- Protection of the amino group with Fmoc chloride.
- Benzylation of the hydroxyl group using benzyl bromide.
- Deprotection steps using piperidine for Fmoc removal and hydrogenolysis for benzyl removal.
Drug Development
The compound serves as a precursor for synthesizing peptide-based drugs, particularly in the development of therapeutics targeting specific diseases. Its stability and ease of deprotection make it an attractive candidate for pharmaceutical applications.
- Case Study : A recent study demonstrated the use of Fmoc-D-Hse(Bzl)-OH in synthesizing an antimicrobial peptide that exhibited significant efficacy against Gram-positive bacteria, highlighting its potential in developing new antibiotics.
Bioconjugation
Fmoc-D-Hse(Bzl)-OH is utilized in bioconjugation processes to create conjugates for imaging and therapeutic purposes. The ability to selectively deprotect functional groups allows researchers to attach various biomolecules, enhancing the functionality of therapeutic agents.
Research indicates that Fmoc-D-Hse(Bzl)-OH exhibits various biological activities relevant to peptide synthesis and drug development. Key findings include:
- Antimicrobial Activity : Derivatives synthesized from this compound have shown promising antimicrobial properties.
- Enzyme Inhibition : Modifications using this compound can lead to effective inhibitors for specific enzymes involved in disease pathways, particularly cancer.
Case Study Examples
- Antimicrobial Peptide Synthesis : A study highlighted how Fmoc-D-Hse(Bzl)-OH was integral in creating peptides that demonstrated significant antibacterial activity.
- Enzyme Inhibitor Development : Another research focused on using this compound within a peptide library aimed at developing selective inhibitors for enzymes related to cancer proliferation.
Mechanism of Action
The mechanism of action of N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine involves the selective protection of the amino group of D-homoserine. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise assembly of peptides. The compound interacts with various molecular targets, including enzymes and receptors, facilitating the synthesis of complex peptides and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Fmoc-Protected Amino Acids
Structural and Functional Differences
Fmoc-D-homoserine is compared below with analogous Fmoc-protected amino acids to highlight structural nuances and functional implications:
Lipophilicity Trends
Lipophilicity (logK) is critical for membrane permeability and bioavailability. Evidence from methoxy- and bromo-substituted analogs reveals:
- Substituent Position : For methoxy derivatives, 3-methoxy isomers (e.g., 3c/4c) exhibit higher logK than 2- or 4-methoxy isomers due to reduced polarity .
- Bromo vs. Methoxy : 4-Bromo derivatives (e.g., 3i) are more lipophilic than their methoxy counterparts (e.g., 3h), attributed to bromine’s higher molar refractivity .
- Acetylation Effects: Acetylation of hydroxyl groups in monomethoxy compounds (e.g., 7, 9) increases antifungal activity by enhancing lipophilicity, whereas trimethoxy derivatives show reduced activity due to steric hindrance .
Reactivity and Stability
- Fmoc Deprotection Kinetics: Fmoc-D-homoserine’s deprotection rate is comparable to other Fmoc-amino acids (e.g., Fmoc-L-methionine) under standard conditions (20% piperidine/DMF). However, steric bulk in derivatives like Fmoc-O-tert-butyl-D-threonine slows deprotection .
- Side Chain Reactivity : The γ-hydroxyl group in homoserine is less reactive than β-hydroxyls in serine or threonine, reducing undesired side reactions during peptide elongation .
Antifungal Activity
- Methoxy Group Impact: Trimethoxy-substituted compounds (e.g., 17, 18, 22) exhibit 2× higher inhibition of Botrytis cinerea than monomethoxy analogs, correlating with increased lipophilicity and membrane disruption .
- Acetylation: Acetylation of monomethoxy compounds (e.g., 7, 9) enhances activity by ~50%, whereas trimethoxy acetylation (e.g., 19, 22) reduces efficacy .
Biological Activity
N-(9H-Fluoren-9yl methoxy)carbonyl]-D-homoserine, commonly referred to as Fmoc-D-Hse, is a synthetic compound classified as an unnatural amino acid. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely utilized in peptide synthesis due to its stability and ease of removal under mild conditions. This compound plays a crucial role in various biological and chemical applications, particularly in the synthesis of peptides and proteins.
The biological activity of Fmoc-D-Hse primarily arises from its structural characteristics. The Fmoc group protects the amino functionality, allowing for selective reactions during peptide synthesis. This protection prevents unwanted side reactions, thus enhancing the efficiency of synthesizing complex peptides. The benzyl group further contributes to the stability and reactivity of the compound, allowing for versatile applications in bioconjugation and drug development.
Applications in Research
Fmoc-D-Hse has been extensively studied for its applications in:
- Peptide Synthesis : It serves as a key building block in the assembly of peptides and proteins.
- Drug Development : The compound is used as a precursor for peptide-based pharmaceuticals, enhancing therapeutic efficacy.
- Bioconjugation : It facilitates the creation of bioconjugates for imaging and therapeutic purposes, expanding its utility in biomedical research.
- Material Science : Fmoc-D-Hse is employed in developing novel materials with specific properties, such as hydrophobicity or biocompatibility.
Case Studies and Research Findings
- Synthesis of Glycosylated Conjugates : Research has demonstrated that Fmoc-D-Hse can be incorporated into glycosylated β3-homo-threonine conjugates, which are relevant for anti-cancer vaccine development. These conjugates exhibit increased biological half-life and improved immunogenic properties due to their structural modifications .
- Ergogenic Properties : Amino acids and their derivatives, including Fmoc-D-Hse, have been recognized for their ergogenic effects. They influence anabolic hormone secretion and enhance physical performance during exercise. This has been supported by studies indicating that such compounds can mitigate exercise-induced muscle damage .
- Biological Pathways : Fmoc-D-Hse has been implicated in various signaling pathways related to cellular processes such as apoptosis, autophagy, and immune responses. Its involvement in these pathways suggests potential therapeutic applications in diseases characterized by dysregulated signaling .
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.37 g/mol |
| Melting Point | 63-66 °C |
| Density | 1.242 g/cm³ |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-Fmoc-D-homoserine, and what key reaction conditions optimize yield and purity?
- Methodology : Synthesis typically involves reacting D-homoserine with Fmoc-Cl (9-fluorenylmethyl chloroformate) or its active ester (e.g., Fmoc-Osu) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., NaHCO₃ or DIEA). Purification is achieved via silica gel chromatography or recrystallization. Yield optimization requires strict anhydrous conditions and stoichiometric control to avoid over- or under-Fmoc protection .
Q. Which analytical techniques are most effective for confirming the structure and purity of N-Fmoc-D-homoserine?
- Methodology :
- NMR Spectroscopy : Characteristic signals include aromatic protons of the Fmoc group (δ 7.3–7.8 ppm) and methine/methylene protons of homoserine (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (expected [M+H]⁺ ~394.4 g/mol) .
- HPLC : Reverse-phase C18 columns with UV detection at 265 nm (Fmoc absorbance) assess purity (>95% ideal) .
Advanced Research Questions
Q. How does the D-configuration of homoserine influence its incorporation into peptide chains, and what strategies prevent racemization during solid-phase synthesis?
- Methodology : The D-configuration introduces resistance to proteolytic degradation and alters peptide conformation. To minimize racemization:
- Use coupling agents like HATU or PyBOP with DIEA at 0–4°C.
- Limit reaction times (<30 min) and avoid excessive base .
Q. What challenges arise when using N-Fmoc-D-homoserine in automated peptide synthesizers, and how can side reactions be minimized?
- Challenges : Steric hindrance from the Fmoc group and homoserine’s β-hydroxyl group may slow coupling.
- Solutions :
- Extend coupling times (60–90 min) or use double couplings.
- Activate with HOBt/oxyma to reduce side reactions .
Q. How can researchers efficiently remove the Fmoc group from N-Fmoc-D-homoserine under mild conditions without affecting other functional groups?
- Methodology : Deprotection is achieved with 20% piperidine in DMF (2 × 5 min treatments). Monitor completion via Kaiser test (ninhydrin) or UV absorbance loss at 301 nm .
Application-Focused Questions
Q. In what types of non-canonical peptide architectures is N-Fmoc-D-homoserine particularly valuable?
- Applications :
- Peptidomimetics : The D-configuration and homoserine’s extended side chain enable stable β-turn mimics .
- Macrocyclic Peptides : Homoserine’s hydroxyl group facilitates lactamization or click chemistry for cyclization .
Q. How should researchers reconcile discrepancies in reported coupling efficiencies of N-Fmoc-D-homoserine across studies?
- Resolution : Variability arises from resin type (e.g., Wang vs. Rink amide), solvent (DCM vs. DMF), and activator choice. Systematic optimization using design-of-experiment (DoE) approaches is recommended .
Stability and Handling
Q. What are the optimal storage conditions for N-Fmoc-D-homoserine to prevent degradation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
